molecular formula C48H92O8 B12660635 [3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate CAS No. 93980-62-2

[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate

Cat. No.: B12660635
CAS No.: 93980-62-2
M. Wt: 797.2 g/mol
InChI Key: DLLLVTYDQXEEAL-UHFFFAOYSA-N
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Description

[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate is a complex organic compound characterized by its unique structure, which includes multiple tetradecanoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate typically involves esterification reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification with tetradecanoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Tetradecanoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential use in developing prodrugs and as a carrier for active pharmaceutical ingredients.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of [3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipid rafts, which play crucial roles in cellular communication and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • [3-[3,3-di(octadecanoyloxy)propoxy]-1-hydroxypropyl] octadecanoate
  • [3-[3,3-di(hexadecanoyloxy)propoxy]-1-hydroxypropyl] hexadecanoate

Uniqueness

Compared to similar compounds, [3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate is unique due to its specific chain length and the presence of multiple tetradecanoyloxy groups. These structural features confer distinct physicochemical properties, such as solubility and melting point, which can influence its behavior in various applications.

Properties

CAS No.

93980-62-2

Molecular Formula

C48H92O8

Molecular Weight

797.2 g/mol

IUPAC Name

[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate

InChI

InChI=1S/C48H92O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-44(49)54-47(52)40-42-53-43-41-48(55-45(50)38-35-32-29-26-23-20-17-14-11-8-5-2)56-46(51)39-36-33-30-27-24-21-18-15-12-9-6-3/h47-48,52H,4-43H2,1-3H3

InChI Key

DLLLVTYDQXEEAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCOCCC(OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O

Origin of Product

United States

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